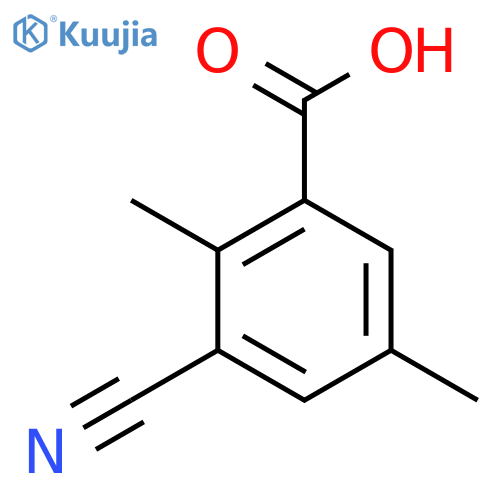Cas no 1807145-21-6 (3-Cyano-2,5-dimethylbenzoic acid)

1807145-21-6 structure
商品名:3-Cyano-2,5-dimethylbenzoic acid
CAS番号:1807145-21-6
MF:C10H9NO2
メガワット:175.183962583542
CID:5001214
3-Cyano-2,5-dimethylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2,5-dimethylbenzoic acid
-
- インチ: 1S/C10H9NO2/c1-6-3-8(5-11)7(2)9(4-6)10(12)13/h3-4H,1-2H3,(H,12,13)
- InChIKey: GGWVAHDMSRDSMI-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(C)C=C(C#N)C=1C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 253
- トポロジー分子極性表面積: 61.1
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-Cyano-2,5-dimethylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014819-250mg |
3-Cyano-2,5-dimethylbenzoic acid |
1807145-21-6 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A010014819-1g |
3-Cyano-2,5-dimethylbenzoic acid |
1807145-21-6 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
| Alichem | A010014819-500mg |
3-Cyano-2,5-dimethylbenzoic acid |
1807145-21-6 | 97% | 500mg |
782.40 USD | 2021-07-05 |
3-Cyano-2,5-dimethylbenzoic acid 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
1807145-21-6 (3-Cyano-2,5-dimethylbenzoic acid) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
